molecular formula C14H24O2 B1583727 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone CAS No. 36306-87-3

4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone

Cat. No. B1583727
CAS RN: 36306-87-3
M. Wt: 224.34 g/mol
InChI Key: YLNYLLVKHRZLGO-UHFFFAOYSA-N
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Description

“4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone” is a chemical compound with the molecular formula C16H28O2 . It is also known as “1-Ethoxy-4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexene” and has an average mass of 252.392 Da .


Molecular Structure Analysis

This compound contains a total of 46 bonds, including 18 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 ether(s) (aliphatic) .

Scientific Research Applications

Analytical Profiling in Forensic Toxicology

  • Application : Analytical profiling in forensic toxicology.
  • Details : The paper by De Paoli et al. (2013) discusses the analytical profiling of psychoactive arylcyclohexylamines, including derivatives related to the specified compound, using techniques like gas chromatography and liquid chromatography for analysis in biological matrices. Such profiling is crucial in forensic toxicology for the detection and characterization of novel psychoactive substances.
  • Reference : (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthetic Organic Chemistry

  • Application : In synthetic organic chemistry for the creation of complex molecular structures.
  • Details : Matsuo, Negishi, and Ishibashi (2009) explored the use of 3-ethoxycyclobutanones, which are structurally similar to the specified compound, in formal [4+2] cycloaddition reactions to create highly oxygenated cyclohexanone derivatives. This demonstrates its utility in constructing complex molecular frameworks in synthetic chemistry.
  • Reference : (Matsuo, Negishi, & Ishibashi, 2009).

Polymer Chemistry

  • Application : In the synthesis of polymers.
  • Details : Pugh, Baker, and Storms (2013) synthesized 1-Ethoxyvinylbenzocyclobutene, a compound similar to the specified one, which undergoes radical polymerization to produce crosslinkable polymers. This application in polymer chemistry underscores its potential in creating new polymeric materials.
  • Reference : (Pugh, Baker, & Storms, 2013).

Medicinal Chemistry

  • Application : Potential use in medicinal chemistry.
  • Details : A study by Fujita et al. (2002) on 4-methylcyclohexylidenemethyliodonium salt, which is structurally related to the specified compound, showcases the chemical transformations of cyclohexanone derivatives. Such transformations are often explored in medicinal chemistry for the synthesis of pharmaceuticals.
  • Reference : (Fujita, Sakanishi, Nishii, Yamataka, & Okuyama, 2002).

Safety And Hazards

The safety data sheet for a similar compound, Tributyl(1-ethoxyvinyl)tin, indicates that it is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

properties

IUPAC Name

4-(1-ethoxyethenyl)-3,3,5,5-tetramethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-7-16-10(2)12-13(3,4)8-11(15)9-14(12,5)6/h12H,2,7-9H2,1,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNYLLVKHRZLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1C(CC(=O)CC1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052039
Record name 4-(1-Ethoxyethenyl)-3,3,5,5-tetramethylcyclohexanone
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URL https://comptox.epa.gov/dashboard/DTXSID6052039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanone, 4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone

CAS RN

36306-87-3
Record name 4-(1-Ethoxyethenyl)-3,3,5,5-tetramethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36306-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036306873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1-Ethoxyethenyl)-3,3,5,5-tetramethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(1-ETHOXYVINYL)-3,3,5,5-TETRAMETHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone
Reactant of Route 2
4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone
Reactant of Route 3
4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone
Reactant of Route 4
4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone
Reactant of Route 5
4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone
Reactant of Route 6
4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone

Citations

For This Compound
6
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 3, 3, 5, 5-Tetramethyl-4-ethoxyvinylcyclohexanone was evaluated for genotoxicity, …
P Kraft, S Jordi, N Denizot… - European Journal of …, 2014 - Wiley Online Library
Minimum‐energy calculations and the conformation of the (11Z)‐retinylidium moiety in bovine rhodopsin called into doubt that the function of the dienone motif of a new class of musk …
H Surburg, J Panten - 2016 - books.google.com
This 6th edition is thoroughly revised and updated, and now additionally includes all commercially important flavor and fragrance materials that entered the market over the past 10 years…
Number of citations: 807 books.google.com
YH Hui, N Dayan, L Kromidas - Wiley Online Library
The number of synthetically produced fragrance and flavor chemicals has since expanded continually as a result of the systematic investigation of essential oils and fragrance …
Number of citations: 0 onlinelibrary.wiley.com
H Surburg, J Panten - docspike.com
The Authors Dr. Horst Surburg Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 37603 Holzminden Dr. Johannes Panten Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 …
Number of citations: 0 docspike.com
H Surburg, J Panten, H Ziegler, P Kraft, KAD Swift… - airfreshenerlawsuitdotcom …
All books published by Wiley-VCH are carefully produced. Nevertheless, authors, editors, and pub-lisher do not warrant the information contained in these books, including this book, to …

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